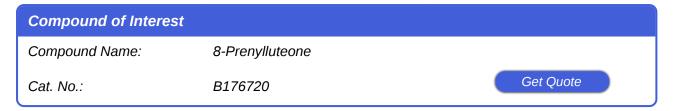


8-Prenylluteone: A Technical Guide to its Physicochemical Properties and Biological Signaling

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For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Prenylluteone, a prenylated flavonoid, has garnered interest within the scientific community for its potential therapeutic applications, including anti-inflammatory and antioxidant activities. Understanding its physicochemical properties is paramount for advancing research and development, particularly in areas of formulation, delivery, and bioavailability. This technical guide provides a consolidated overview of the known physicochemical characteristics of **8-Prenylluteone**, details common experimental methodologies for their determination, and visually maps its putative biological signaling pathways.

Physicochemical Properties

Quantitative data on the experimental physicochemical properties of **8-Prenylluteone** are not extensively available in public databases. The following table summarizes the available information, including predicted values which can serve as a useful baseline for experimental design.



Property	Value	Source
Molecular Formula	C25H26O6	PubChem[1][2]
Molecular Weight	422.47 g/mol	PubChem[1][2]
Boiling Point (Predicted)	668.9 ± 55.0 °C at 760 mmHg	MySkinRecipes
XlogP (Predicted)	6.2	PubChem[1]
Melting Point	Data not available	
Solubility	Data not available	_
рКа	Data not available	_

Experimental Protocols for Physicochemical Property Determination

While specific experimental protocols for **8-Prenylluteone** are not readily found in the literature, the following are standard methodologies employed for determining the key physicochemical properties of flavonoid compounds.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

- Sample Preparation: A small, finely powdered sample of the compound is packed into a capillary tube.
- Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated system with video monitoring.
- Heating: The sample is heated at a controlled rate.
- Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting point range. For a pure substance, this range is typically narrow.



Solubility Determination

Solubility data is crucial for developing suitable formulations and understanding a compound's behavior in biological fluids.

Methodology: Shake-Flask Method

- Solvent Selection: A range of pharmaceutically relevant solvents (e.g., water, ethanol, DMSO, buffers at different pH values) are chosen.
- Equilibration: An excess amount of the compound is added to a known volume of the solvent in a sealed flask. The flask is then agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Analysis: After equilibration, the suspension is filtered to remove undissolved solid.
 The concentration of the dissolved compound in the filtrate is then determined using a
 suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or
 UV-Vis Spectroscopy.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is vital for predicting the ionization state of a compound at different physiological pH values.

Methodology: Potentiometric Titration

- Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds).
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
- pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

logP Determination



The logarithm of the partition coefficient (logP) between octanol and water is a key measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

- Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.
- Partitioning: A known amount of the compound is dissolved in one of the phases (usually octanol). This solution is then mixed with the other phase in a separatory funnel and shaken vigorously to allow for partitioning of the compound between the two phases.
- Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
- Concentration Analysis: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC, UV-Vis Spectroscopy).
- Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

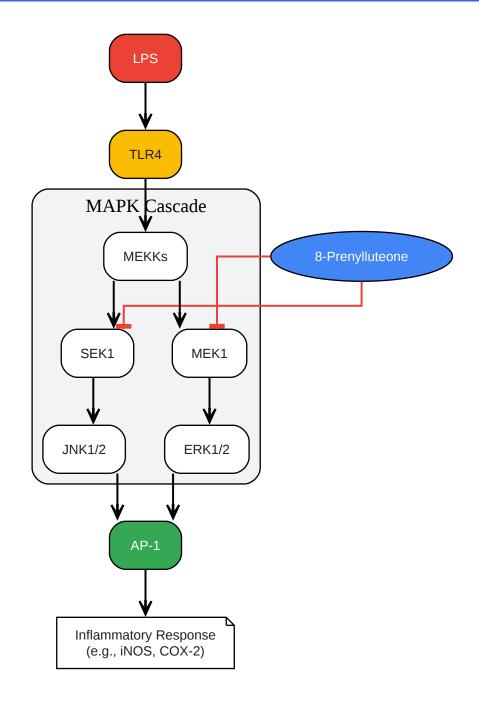
Biological Signaling Pathways

8-Prenylluteone, like other prenylated flavonoids, is believed to exert its biological effects by modulating key cellular signaling pathways. The following diagrams illustrate the putative pathways involved in its anti-inflammatory, antioxidant, and potential anticancer activities.

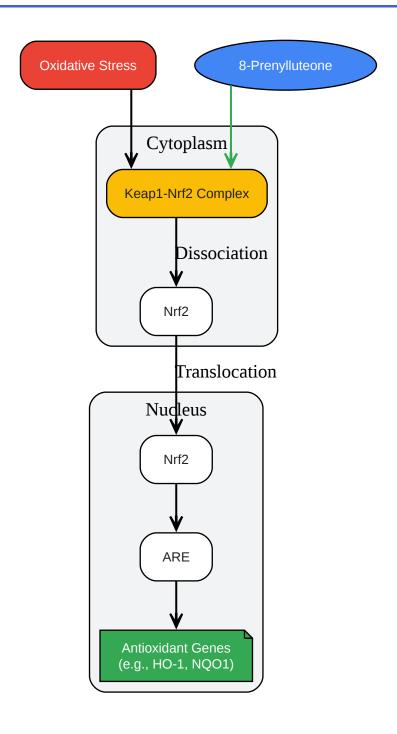
Anti-Inflammatory Signaling Pathway

Prenylated flavonoids have been shown to inhibit inflammatory responses by targeting key kinases in the MAPK signaling cascade. 8-prenylquercetin, a closely related compound, directly targets SEK1-JNK1/2 and MEK1-ERK1/2.

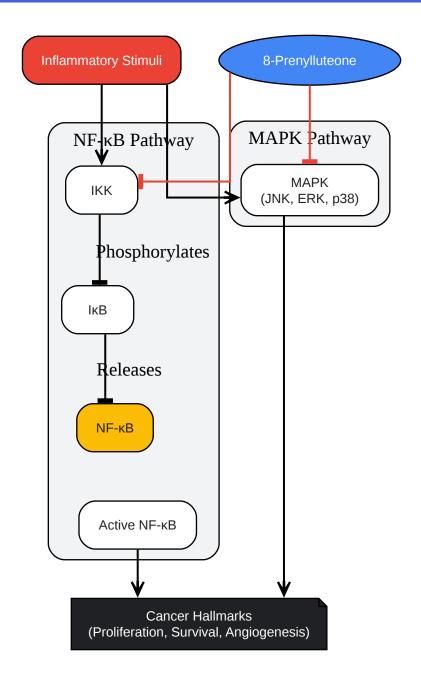












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